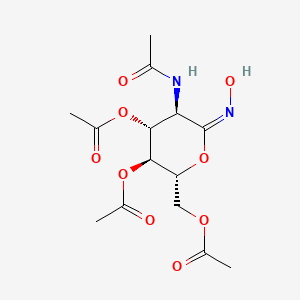
2-アセトアミド-3,4,6-トリ-O-アセチル-2-デオキシ-D-グルコヒドロキシモ-1,5-ラクトン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucohydroximo-1,5-lactone is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple acetyl groups and an acetamido group, making it a valuable intermediate in synthetic chemistry and biochemical studies.
科学的研究の応用
2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucohydroximo-1,5-lactone has a wide range of applications in scientific research:
Industry: The compound is used in the production of specialty chemicals and as a precursor in the synthesis of various bioactive molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucohydroximo-1,5-lactone typically involves the acetylation of 2-deoxy-D-glucose derivativesThe acetylation is usually carried out using acetic anhydride in the presence of a catalyst such as pyridine . The reaction conditions often require controlled temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
化学反応の分析
Types of Reactions
2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucohydroximo-1,5-lactone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes and other derivatives.
Reduction: Reduction reactions can convert the compound into amines and other reduced forms.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a base.
Major Products
The major products formed from these reactions include various acetylated derivatives, oximes, and amines, depending on the specific reaction conditions and reagents used .
作用機序
The mechanism of action of 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucohydroximo-1,5-lactone involves its interaction with specific molecular targets and pathways. The compound’s acetyl groups facilitate its binding to enzymes and receptors, influencing biochemical pathways such as glycosylation and signal transduction. The acetamido group plays a crucial role in its biological activity by interacting with nucleophiles and other reactive species within the cell.
類似化合物との比較
Similar Compounds
- 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-glucopyranosyl chloride
- 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosyl azide
- Ethyl 3,4,6-tri-O-acetyl-2-acetamido-2-deoxy-alpha-D-thioglucopyranoside
Uniqueness
2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucohydroximo-1,5-lactone is unique due to its lactone ring structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. This structural feature enhances its stability and makes it a valuable intermediate in synthetic and medicinal chemistry.
特性
CAS番号 |
132152-78-4 |
|---|---|
分子式 |
C14H20N2O9 |
分子量 |
360.32 g/mol |
IUPAC名 |
[(2R,3S,4R,5R)-5-acetamido-3,4-diacetyloxy-6-hydroxyiminooxan-2-yl]methyl acetate |
InChI |
InChI=1S/C14H20N2O9/c1-6(17)15-11-13(24-9(4)20)12(23-8(3)19)10(5-22-7(2)18)25-14(11)16-21/h10-13,21H,5H2,1-4H3,(H,15,17)/t10-,11-,12-,13-/m1/s1 |
InChIキー |
QHLGKFLFCWDLOA-FDYHWXHSSA-N |
SMILES |
CC(=O)NC1C(C(C(OC1=NO)COC(=O)C)OC(=O)C)OC(=O)C |
異性体SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1=NO)COC(=O)C)OC(=O)C)OC(=O)C |
正規SMILES |
CC(=O)NC1C(C(C(OC1=NO)COC(=O)C)OC(=O)C)OC(=O)C |
同義語 |
2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucohydroximo-1,5-lactone |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















